Imidazo[4,5-b]pyridine Ring Fusion vs. Imidazo[1,2-a]pyridine: Hinge-Region Hydrogen-Bond Acceptor Topology
The imidazo[4,5-b]pyridine scaffold is a direct purine isostere where the N1 pyridine nitrogen and the N3 imidazole nitrogen mimic the N1 and N7 positions of the adenine ring of ATP, enabling bidentate hinge-region hydrogen bonding in kinase active sites [1]. In contrast, the imidazo[1,2-a]pyridine isomer (CAS 2138052-42-1) presents a different nitrogen atom disposition that favors alternative binding modes and is most notably exploited in GABA-A receptor modulation rather than kinase inhibition [1]. The [4,5-b] scaffold is the core of clinical-stage Aurora kinase inhibitors (e.g., CCT137690: Aurora-A IC50 = 15 nM, Aurora-B IC50 = 25 nM) and GSK-3β inhibitors (e.g., KICG1338) [2][3]. No equivalent kinase inhibitory potency has been reported for oxane-substituted imidazo[1,2-a]pyridine-3-carboxylic acid building blocks in public literature.
| Evidence Dimension | Ring-fusion isomer – hinge-binding geometry compatibility with kinase ATP pockets |
|---|---|
| Target Compound Data | Imidazo[4,5-b]pyridine scaffold; N1 and N3 nitrogen disposition mimics adenine N1/N7 for bidentate kinase hinge binding |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine scaffold (CAS 2138052-42-1); different nitrogen topology associated with GABA-A receptor modulation, not kinase hinge binding |
| Quantified Difference | Demonstrated kinase inhibitor feasibility: [4,5-b] class produces sub-100 nM Aurora kinase inhibitors (IC50 15–25 nM) [2]; no comparable kinase data for imidazo[1,2-a]pyridine-3-carboxylic acid oxane derivatives |
| Conditions | Class-level structural bioinformatics and literature precedent, not a direct head-to-head biochemical assay |
Why This Matters
For procurement decisions in kinase-focused drug discovery programs, the [4,5-b] fusion topology is a validated purine-mimetic kinase hinge binder, whereas the [1,2-a] isomer is associated with a completely different target class (GPCR/GABA-A).
- [1] Krause M, Foks H, Gobis K. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. 2017;22(3):399. doi:10.3390/molecules22030399 View Source
- [2] Bavetsias V, et al. Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. J Med Chem. 2010;53(14):5213-5228. CCT137690: Aurora-A IC50 = 0.015 μM, Aurora-B IC50 = 0.025 μM. View Source
- [3] Kim KM, et al. Anti-diabetic efficacy of KICG1338, a novel glycogen synthase kinase-3β inhibitor. Mol Cell Endocrinol. 2015;409:1-10. doi:10.1016/j.mce.2015.03.011 View Source
